3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one: is a spirocyclic compound characterized by a unique structure that includes an oxetane ring fused to a nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Oxone® in formic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized spirocyclic compounds, while substitution reactions can yield a variety of substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound has been investigated for its potential as a pharmacophore in drug discovery. Its spirocyclic structure can enhance the binding affinity and selectivity of drug candidates for specific biological targets .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an inhibitor or modulator of enzymes or receptors, depending on its structural modifications. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to enhanced efficacy and selectivity .
Comparison with Similar Compounds
Comparison: Compared to similar compounds, 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one is unique due to the presence of the dimethyl groups at the 3-position. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
2763750-54-3 |
---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.